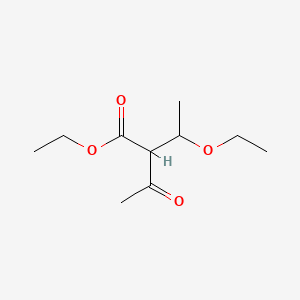
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid is a complex organic compound characterized by the presence of iodine atoms, an amino group, and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid typically involves multiple steps, starting with the iodination of phenol derivatives. The amino group is introduced through nitration followed by reduction. The phenylacetic acid moiety is then attached via esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in nitro derivatives, while substitution of iodine atoms can lead to various functionalized derivatives.
科学的研究の応用
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of iodine atoms and the amino group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Shares the triiodophenoxy structure but lacks the phenylacetic acid moiety.
2-Phenylacetic acid: Lacks the triiodophenoxy and amino groups.
3-Nitro-2,4,6-triiodophenoxyacetic acid: Contains a nitro group instead of an amino group.
Uniqueness
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid is unique due to the combination of iodine atoms, an amino group, and a phenylacetic acid moiety
特性
CAS番号 |
21761-85-3 |
|---|---|
分子式 |
C14H10I3NO3 |
分子量 |
620.95 g/mol |
IUPAC名 |
2-(3-amino-2,4,6-triiodophenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C14H10I3NO3/c15-8-6-9(16)13(10(17)11(8)18)21-12(14(19)20)7-4-2-1-3-5-7/h1-6,12H,18H2,(H,19,20) |
InChIキー |
AGBPWBNBTQKNCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C(=C2I)N)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


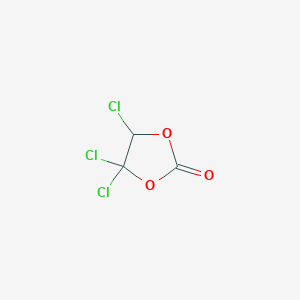
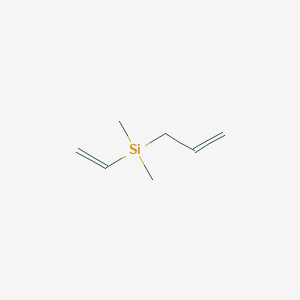
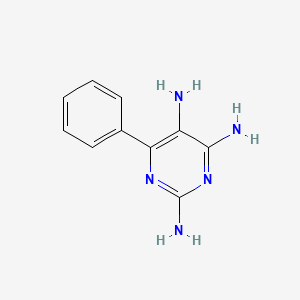


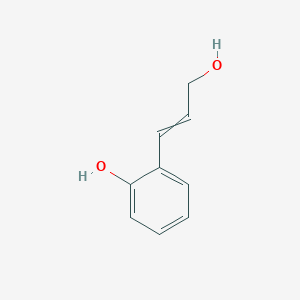


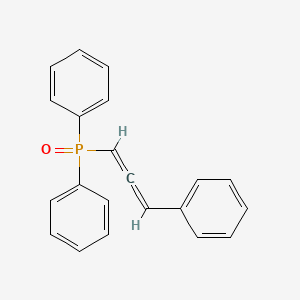

![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)


